Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H11NO2 It is a derivative of cinnamic acid, characterized by the presence of a cyano group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate typically involves the reaction of 4-cyano-2-methylbenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-cyano-3,3-diphenylprop-2-enoate
Uniqueness
Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
652997-72-3 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-7H,1-2H3 |
InChI Key |
UQDQFUWFAYYTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C=CC(=O)OC |
Origin of Product |
United States |
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